molecular formula C5H13ClN2O2S B1525487 N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride CAS No. 329794-44-7

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Cat. No. B1525487
M. Wt: 200.69 g/mol
InChI Key: XGRUMZMLFKHAFW-UHFFFAOYSA-N
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Description

“N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number 329794-44-7 . It has a molecular weight of 200.69 . The IUPAC name for this compound is N-(3-pyrrolidinyl)methanesulfonamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a solid at room temperature .

Scientific Research Applications

Cholesterol Biosynthesis Inhibition

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride and its derivatives have been explored for their ability to inhibit enzymes involved in cholesterol biosynthesis. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds demonstrated significant inhibitory action against HMG-CoA reductase, a key enzyme in cholesterol synthesis (Watanabe et al., 1997).

Molecular and Supramolecular Structures

Studies have reported the molecular and supramolecular structures of compounds like N-(2-(pyridin-2-yl)ethyl) methanesulfonamide. These compounds exhibit unique conformations and hydrogen bonding, contributing to their potential as ligands for metal coordination (Jacobs et al., 2013).

Chemical Synthesis and Catalysis

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride derivatives have been utilized in chemical synthesis and catalysis. For example, nicotinium methane sulfonate, derived from this compound, showed excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).

Crystallographic Studies

Crystallographic analysis of N-3-pyridinyl-methanesulfonamide has revealed the structural nuances of such compounds, including their conformations and hydrogen bonding networks, essential for understanding their chemical behavior and potential applications (Dodoff et al., 2004).

Organic Synthesis

In the field of organic synthesis, derivatives of N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride have been employed in various reactions. For instance, they are used in the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones, demonstrating their utility in synthesizing complex organic structures (Králová et al., 2019).

Inhibitory Activity

Research has explored the inhibitory activity of these compounds on various biological targets. For example, studies have focused on their role in slowing down molecular rotation rates in certain chemical contexts, highlighting their potential in fine-tuning chemical reactions (Furukawa et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRUMZMLFKHAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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